8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Overview
Description
Adn 138 is a bioactive chemical.
Scientific Research Applications
Heterocyclic Chemistry and Chemical Synthesis
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds. For instance, reactions with 3-amino-5,5-dimethylcyclohex-2-en-1-ones lead to the formation of complex triones, as observed in the study by Racheva et al. (2007) (Racheva, et al., 2007). Similar reactions have been reported by Tutynina et al. (2014), highlighting the compound's versatility in heterocyclic chemistry (Tutynina, et al., 2014).
Formation of Spiro Heterocyclic Systems
The compound facilitates the formation of spiro heterocyclic systems. Maslivets et al. (2015) detailed such a process, where successive attacks by certain groups on the compound led to the cleavage of an oxazinone ring, forming new spiro heterocyclic systems (Maslivets, et al., 2015).
Structural Studies and X-Ray Analysis
The compound has been utilized in structural studies, including X-ray analysis, to understand the molecular and crystalline structures of its derivatives, as explored in the works of Tutynina et al. (2013) and Mashevskaya et al. (2008) (Tutynina, et al., 2013), (Mashevskaya, et al., 2008).
Synthesis of Chiral Pyrrolidine-Fused Spirooxindoles
Zhao et al. (2015) demonstrated the compound's role in the synthesis of chiral pyrrolidine-fused spirooxindoles, which are important in medicinal chemistry (Zhao, et al., 2015).
Pharmaceutical Research and Applications
Antibacterial Activity
Some derivatives of the compound have been synthesized and evaluated for their antibacterial activity. Asahina et al. (2008) researched novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing promising antibacterial properties (Asahina, et al., 2008).
Potential in Pharmaceutical Chemistry
The compound and its derivatives have been identified as having potential in pharmaceutical chemistry due to their unique structural properties. For instance, Babikova et al. (2021) synthesized spiro[imidazole-2,2'-pyrroles] from the compound, which are of interest in pharmaceutical research (Babikova, et al., 2021).
Properties
CAS No. |
99434-90-9 |
---|---|
Molecular Formula |
C13H9ClN2O4 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
6-chlorospiro[9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-3,3'-pyrrolidine]-2,2',5'-trione |
InChI |
InChI=1S/C13H9ClN2O4/c14-6-3-7-10-8(4-6)20-2-1-16(10)12(19)13(7)5-9(17)15-11(13)18/h3-4H,1-2,5H2,(H,15,17,18) |
InChI Key |
WSLOHMLGIVSUPR-UHFFFAOYSA-N |
SMILES |
C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl |
Canonical SMILES |
C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8'-chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione ADN 138 ADN-138 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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